molecular formula C15H22BrN3O3S B4440886 N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Katalognummer B4440886
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: VSTPFQIDRCVJQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as BMS-986165 and is a selective inhibitor of TYK2, a protein that plays a crucial role in the immune system.

Wirkmechanismus

TYK2 is a member of the Janus kinase (JAK) family of proteins that plays a critical role in the signaling pathways of cytokines involved in the immune response. BMS-986165 selectively inhibits TYK2, thereby blocking the downstream signaling of cytokines such as IL-12, IL-23, and IFN-α. This mechanism of action has been shown to reduce inflammation and improve disease outcomes in preclinical studies.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of psoriasis and rheumatoid arthritis, treatment with BMS-986165 resulted in a significant reduction in disease severity and joint inflammation. Furthermore, BMS-986165 has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-986165 has several advantages for use in lab experiments. It is a highly selective inhibitor of TYK2, which allows for the study of the specific effects of TYK2 inhibition on immune cell signaling pathways. Additionally, the compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for autoimmune diseases.
However, there are also limitations to the use of BMS-986165 in lab experiments. The compound has a low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the synthesis method for BMS-986165 is complex and requires specialized equipment and expertise, which can make it difficult to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the study of BMS-986165. One potential application is in the treatment of autoimmune diseases, where the compound has shown promising results in preclinical studies. Additionally, further research is needed to fully understand the mechanism of action of BMS-986165 and its effects on immune cell signaling pathways. Finally, the development of more efficient and scalable synthesis methods for BMS-986165 could facilitate its use in future studies and potential clinical applications.
In conclusion, BMS-986165 is a promising compound with potential therapeutic applications in autoimmune diseases. Its selective inhibition of TYK2 and ability to reduce inflammation make it an attractive target for future research. While there are limitations to its use in lab experiments, further studies are needed to fully understand its mechanism of action and potential clinical applications.

Wissenschaftliche Forschungsanwendungen

BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies, demonstrating its ability to selectively inhibit TYK2 and reduce inflammation in animal models.

Eigenschaften

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3S/c1-11-10-13(4-5-14(11)16)17-15(20)12-6-8-19(9-7-12)23(21,22)18(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTPFQIDRCVJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 3
N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 4
N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 5
N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-3-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.